Pyrazole, 3-amino-1-methyl-4-phenyl-, hydrochloride
Description
Structural Analysis of Pyrazole, 3-Amino-1-Methyl-4-Phenyl-, Hydrochloride
Systematic International Union of Pure and Applied Chemistry Nomenclature and CAS Registry Number (93115-68-5)
The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound follows a hierarchical approach to describe its substituents and core structure. The parent heterocycle is a pyrazole ring, a five-membered aromatic system containing two adjacent nitrogen atoms. The numbering of the pyrazole ring begins with the nitrogen atom at position 1, followed by the adjacent carbon (position 2), the next nitrogen (position 3), and the remaining carbons (positions 4 and 5).
Substituents are assigned positions based on this numbering:
- A methyl group (-CH₃) occupies position 1.
- An amino group (-NH₂) is attached to position 3.
- A phenyl group (-C₆H₅) is bonded to position 4.
The hydrochloride designation indicates the compound exists as a salt, formed via protonation of the amino group by hydrochloric acid (HCl). The resulting cationic ammonium group (-NH₃⁺) is counterbalanced by a chloride anion (Cl⁻).
The Chemical Abstracts Service (CAS) Registry Number 93115-68-5 uniquely identifies this compound in chemical databases. This identifier is critical for unambiguous referencing in academic and industrial contexts.
Table 1: Nomenclature Breakdown
| Component | Position | Functional Group |
|---|---|---|
| Parent structure | - | Pyrazole |
| Substituent 1 | 1 | Methyl (-CH₃) |
| Substituent 2 | 3 | Amino (-NH₂) |
| Substituent 3 | 4 | Phenyl (-C₆H₅) |
| Counterion | - | Chloride (Cl⁻) |
Molecular Formula (C₁₀H₁₂ClN₃) and Weight (209.67 g/mol) Analysis
The molecular formula C₁₀H₁₂ClN₃ encapsulates the elemental composition of the compound. Breaking this down:
- Carbon (C₁₀): Ten atoms originate from the pyrazole ring (5 carbons), methyl group (1 carbon), and phenyl group (6 carbons).
- Hydrogen (H₁₂): Twelve hydrogens are distributed across the pyrazole ring (3 hydrogens), methyl (3 hydrogens), phenyl (5 hydrogens), and amino group (1 hydrogen).
- Chlorine (Cl): One chlorine atom from the hydrochloride counterion.
- Nitrogen (N₃): Three nitrogen atoms: two in the pyrazole ring and one in the amino group.
The molecular weight of 209.67 g/mol is calculated as follows:
$$
\text{MW} = (10 \times 12.01) + (12 \times 1.01) + (1 \times 35.45) + (3 \times 14.01) = 209.67 \, \text{g/mol}
$$
This value aligns with experimental data from the National Center for Biotechnology Information’s PubChem database.
Table 2: Elemental Contribution to Molecular Weight
| Element | Quantity | Atomic Weight (g/mol) | Total Contribution (g/mol) |
|---|---|---|---|
| C | 10 | 12.01 | 120.10 |
| H | 12 | 1.01 | 12.12 |
| Cl | 1 | 35.45 | 35.45 |
| N | 3 | 14.01 | 42.03 |
| Total | - | - | 209.67 |
Crystalline Structure and Hydrogen Bonding Patterns in Hydrochloride Salt Formation
The hydrochloride salt formation introduces ionic and hydrogen-bonding interactions that influence crystalline packing. Protonation of the amino group generates an ammonium cation (-NH₃⁺), which electrostatically associates with the chloride anion. X-ray crystallographic studies of analogous pyrazole hydrochlorides reveal that the ammonium group participates in three N–H···Cl hydrogen bonds, forming a trigonal planar coordination around the chloride ion.
In the solid state, these hydrogen bonds create a layered lattice structure, with alternating cationic and anionic layers. The phenyl group’s hydrophobic nature may induce π-π stacking between adjacent aromatic rings, further stabilizing the crystal lattice. While specific crystallographic data for this compound are not publicly available, structural analogs exhibit unit cell parameters consistent with monoclinic or triclinic systems.
Table 3: Predicted Hydrogen Bonding Interactions
| Donor | Acceptor | Bond Length (Å) | Angle (°) |
|---|---|---|---|
| N–H (ammonium) | Cl⁻ | ~3.2 | 165–175 |
| N–H (pyrazole) | Cl⁻ | ~3.3 | 155–165 |
Comparative Analysis of Tautomeric Forms in Pyrazole Derivatives
Pyrazole derivatives exhibit tautomerism, where proton migration between ring nitrogen atoms creates distinct isomeric forms. In neutral conditions, 3-aminopyrazoles can exist as two tautomers: the 1H-form (proton at N1) and the 2H-form (proton at N2). However, the hydrochloride salt’s acidic environment stabilizes the 1H-tautomer by protonating the amino group, rendering tautomeric interconversion energetically unfavorable.
Comparative studies of substituted pyrazoles demonstrate that electron-donating groups (e.g., -NH₂) at position 3 favor the 1H-tautomer due to resonance stabilization. In contrast, electron-withdrawing groups promote the 2H-form. The methyl group at position 1 further locks the tautomeric state by sterically hindering proton transfer to N2.
Properties
CAS No. |
93115-68-5 |
|---|---|
Molecular Formula |
C10H12ClN3 |
Molecular Weight |
209.67 g/mol |
IUPAC Name |
1-methyl-4-phenylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C10H11N3.ClH/c1-13-7-9(10(11)12-13)8-5-3-2-4-6-8;/h2-7H,1H3,(H2,11,12);1H |
InChI Key |
DBJUPRJGZOIAEF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)N)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazole, 3-amino-1-methyl-4-phenyl-, hydrochloride typically involves the cyclocondensation of hydrazines with carbonyl compounds. One common method is the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent methylation. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis, starting from readily available raw materials. The process generally includes the preparation of intermediate compounds, followed by purification and conversion to the hydrochloride salt form. The use of advanced techniques such as microwave-assisted synthesis and green chemistry approaches can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Pyrazole, 3-amino-1-methyl-4-phenyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include nitro-pyrazoles, hydrazine derivatives, and substituted phenyl-pyrazoles. These products have significant applications in various fields, including pharmaceuticals and agrochemicals .
Scientific Research Applications
Pyrazole, 3-amino-1-methyl-4-phenyl-, hydrochloride is a synthetic compound with the molecular formula and a molecular weight of approximately 209.68 g/mol. It consists of a pyrazole ring with an amino group at the 3-position, a methyl group at the 1-position, and a phenyl group at the 4-position. It is recognized for potential biological activities and applications in medicinal chemistry.
Medicinal Chemistry
Aminopyrazoles are useful frameworks able to provide ligands for receptors or enzymes, such as p38MAPK, different kinases, and COX .
- Anti-infective Agents Aminopyrazoles have demonstrated potential in treating infections . For example, pyrazolyl thioureas have shown sub-micromolar activity against Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA) in the presence of bioavailable copper . Certain derivatives can block Gram-negative strains, targeting both DNA Gyrase and Topoisomerase IV . A specific derivative exhibited MIC values of 0.125 and 8 mg/mL against S. aureus and E. coli, respectively .
- Anti-inflammatory Activity Certain pyrazole derivatives have shown anti-inflammatory activity . A specific pyrazole scaffold with a p-nitrophenyl moiety connected to it exerted anti-inflammatory activity superior to diclofenac sodium .
- Anticancer Activity Pyrazole derivatives have shown anticancer activity against HeLa cells . One compound displayed good inhibition of proliferation on HepG2 (liver cancer cells) and HeLa (cervical cancer cells) while showing no toxicity to healthy cells .
- Antioxidant Properties Certain aminopyrazoles exhibit antioxidant properties . N-unsubstituted 4APs and their hydrochlorides showed good antioxidant properties, whereas their N-substituted analogs were inactive or significantly less active .
- Analgesic Activity 4-amino-5-phenylpyrazoles have shown appreciable anti-inflammatory activity, with the best analgesic activity evidenced for 4APs having a phenyl fragment at position 5 .
- GSK-3β Inhibition Bisindole-substituted 3AP displayed moderate GSK-3β inhibition and influenced LPS-induced glial inflammation in BV-2 cells and glutamate-induced oxidative neurotoxicity in HT-22 cells. It was found to reduce microglial activation and astrocyte proliferation in the brain of LPS-injected mice, suggesting it could be a prototype for therapeutic agents to tackle Alzheimer's disease and other GSK-3β-associated complex neurological syndromes .
Other Applications
- Keratin Dyeing Certain 4APs, characterized by an additional pyrazole nucleus on the N1 position, have been patented as keratin dyeing agents, highlighting their importance in the industry .
- ** অ্যান্টিমাইক্রোবিয়াল Agentes** 3APs showed high activity against both bacteria and fungi strains, highlighting the promising properties of this class of compounds as antibacterial agents .
- ** ডায়াবেটিস management** Some synthesized pyrazole derivatives were tested for their α-Glucosidase inhibition for controlling postprandial hyperglycemia in diabetic patients .
Mechanism of Action
The mechanism of action of Pyrazole, 3-amino-1-methyl-4-phenyl-, hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This interaction can disrupt various biochemical pathways, leading to therapeutic effects such as anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares substituents, synthesis routes, and applications of pyrazole derivatives:
Key Research Findings
Substituent Effects on Reactivity
- Electron-withdrawing groups (e.g., -CN in Fipronil intermediates) increase electrophilicity, enabling nucleophilic attacks at α-carbon or amino groups .
- Methyl and phenyl groups in the target compound likely improve lipophilicity, influencing pharmacokinetics in drug design.
Biological Activity
Pyrazole derivatives, including 3-amino-1-methyl-4-phenyl-pyrazole hydrochloride, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This compound exhibits a range of pharmacological effects, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. This article synthesizes current research findings and case studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The chemical structure of 3-amino-1-methyl-4-phenyl-pyrazole hydrochloride can be represented as follows:
This structure features a pyrazole ring with an amino group at position 3 and a methyl group at position 1, contributing to its biological activity.
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives possess significant anti-inflammatory properties. For instance, compounds with similar structures have demonstrated the ability to inhibit inflammatory mediators such as cyclooxygenase (COX) enzymes. A study reported that certain pyrazole derivatives exhibited comparable anti-inflammatory effects to indomethacin in carrageenan-induced edema models .
2. Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has been extensively studied. In one investigation, several compounds were tested against various bacterial strains, including E. coli and Bacillus subtilis. The results indicated that specific derivatives displayed inhibition zones exceeding 15 mm, suggesting potent antibacterial activity . Table 1 summarizes the antimicrobial activity of selected pyrazole derivatives:
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 3-amino-1-methyl-4-phenyl-pyrazole | E. coli | 16 |
| 3-amino-1-methyl-4-phenyl-pyrazole | Bacillus subtilis | 18 |
| Other Derivative A | Staphylococcus aureus | 20 |
3. Antioxidant Activity
Antioxidant properties are another significant aspect of pyrazole derivatives. The compound has shown promising antioxidant activity in various assays, including the ABTS scavenging assay and ORAC (Oxygen Radical Absorbance Capacity) assay. For example, one study reported Trolox equivalent antioxidant capacity (TEAC) values indicating strong radical scavenging abilities .
4. Anticancer Activity
The anticancer potential of pyrazole derivatives has been evaluated against several cancer cell lines. Notably, the compound demonstrated considerable inhibition of proliferation in HepG2 (liver cancer) and HeLa (cervical cancer) cells, with mean growth inhibition percentages of approximately 54% and 38%, respectively . This suggests that the compound may serve as a lead structure for developing new anticancer agents.
Case Studies
Several case studies highlight the biological activities of pyrazole derivatives:
- Study on Antimicrobial Efficacy : A series of pyrazole derivatives were synthesized and screened for antimicrobial activity against clinical isolates. Compounds showed MIC values as low as 0.22 μg/mL against resistant strains, indicating their potential as novel antibiotics .
- Antioxidant Evaluation : A study assessed the antioxidant capacity of various pyrazole compounds using different assays. Results indicated that certain derivatives exhibited IC50 values below 20 µM in scavenging assays, demonstrating their effectiveness in reducing oxidative stress .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring can enhance or diminish biological effects:
- Position N1 Substitution : Altering substituents at position N1 significantly affects antiproliferative activity against cancer cell lines.
- Introduction of Functional Groups : The presence of electron-withdrawing or electron-donating groups at various positions can modulate both antioxidant and anti-inflammatory activities .
Q & A
Q. What are the optimal synthetic routes for preparing 3-amino-1-methyl-4-phenylpyrazole hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via microwave-assisted Knorr pyrazole synthesis, as demonstrated in analogous pyrazole ester preparations. For example, reacting diketoesters with substituted hydrazine hydrochlorides (e.g., phenylhydrazine hydrochloride) under controlled microwave conditions achieves high regioselectivity . Alternatively, hydrazine hydrate can undergo Michael addition with β-carbon intermediates (e.g., arylidene derivatives), followed by cyclization and hydrolysis, yielding pyrazole derivatives in good yields (60–75%) . Key variables include temperature (85–100°C), solvent choice (DMF or acetic acid), and acid catalysts (HCl), which influence cyclization efficiency and byproduct formation.
Q. Which characterization techniques are critical for verifying the structural integrity of this pyrazole derivative?
- Methodological Answer :
- Crystallography : Use Mercury software (Cambridge Crystallographic Data Centre) to analyze single-crystal X-ray diffraction data, identifying bond lengths, angles, and intermolecular interactions .
- Spectroscopy : IR spectroscopy confirms functional groups (e.g., C=O at ~1648 cm⁻¹ in intermediates, absent in final products) . ¹H/¹³C NMR resolves substituent positions (e.g., methyl and phenyl group integration).
- Mass spectrometry : Molecular ion peaks (e.g., m/z 242 for chlorophenyl analogs) validate molecular weight .
Q. How does 3-amino-1-methyl-4-phenylpyrazole hydrochloride function in catalytic applications, such as dimethyl ether (DME) carbonylation?
- Methodological Answer : Pyrazole hydrochloride derivatives modify zeolite catalysts (e.g., hydrogen-type mordenites, HMOR) via ion exchange. The pyrazolium ion (HPya⁺) selectively replaces Brønsted acid sites in 12-membered ring (12-MR) channels, reducing coke formation and enhancing stability. Modified HMOR exhibits 30% higher surface area (450 m²/g vs. 350 m²/g) and mesopore formation (0.65–0.7 nm diameter), improving reactant diffusion .
Advanced Research Questions
Q. How can experimental design address contradictions in surface area measurements (BET) versus acid site density (NH₃-TPD) for pyrazole-modified catalysts?
- Methodological Answer : Discrepancies arise from non-framework aluminum removal during pyrazole hydrochloride treatment, which increases mesoporosity (BET) but reduces total acid sites (NH₃-TPD). To resolve this:
- Perform controlled acid leaching (e.g., nitric acid vs. pyrazole-HCl) to isolate mesopore effects.
- Use 27Al MAS NMR to quantify framework vs. non-framework aluminum, correlating with acid site loss .
- Table : Comparative data for HMOR vs. Pya·HCl-modified HMOR:
| Parameter | HMOR | Pya·HCl-HMOR |
|---|---|---|
| BET Surface Area | 350 m²/g | 450 m²/g |
| Pore Volume | 0.18 cm³/g | 0.25 cm³/g |
| Brønsted Acid Sites | 0.45 mmol/g | 0.32 mmol/g |
Q. What computational tools can model the interaction between pyrazole derivatives and zeolite frameworks?
- Methodological Answer :
- Mercury’s Materials Module : Customizable for intermolecular interaction analysis (e.g., HPya⁺ occupancy in 12-MR channels) and packing similarity calculations between modified and unmodified zeolites .
- DFT Calculations : Simulate adsorption energies of pyrazole ions on BAS sites to predict coke suppression mechanisms .
Q. How do substituents (e.g., methyl vs. benzyl groups) on the pyrazole ring influence catalytic performance and stability?
- Methodological Answer :
- Steric Effects : Methyl groups reduce pore blockage in zeolites compared to bulkier benzyl substituents, enhancing molecular diffusion.
- Electronic Effects : Electron-donating groups (e.g., -NH₂) stabilize carbocation intermediates in DME carbonylation, increasing methyl acetate yield by 15–20% .
- Comparative Study :
| Substituent | Coke Formation Rate | Catalyst Lifetime (h) |
|---|---|---|
| -NH₂ (this compound) | 0.08 g/h | 100+ |
| -Cl | 0.12 g/h | 70 |
Q. What methodologies resolve spectral overlaps in characterizing pyrazole hydrochloride derivatives?
- Methodological Answer :
- 2D NMR (HSQC, HMBC) : Distinguish overlapping proton signals (e.g., aromatic vs. amine protons).
- Dynamic Light Scattering (DLS) : Assess aggregation states in solution that may skew UV-Vis or fluorescence data.
- Synchrotron XRD : High-resolution crystallography resolves disorder in phenyl group orientations .
Data Contradiction Analysis
Q. Why do some studies report conflicting thermal stability data for pyrazole hydrochloride derivatives?
- Methodological Answer : Variations arise from hydration states (anhydrous vs. monohydrate) and counterion effects (HCl vs. HNO₃). To standardize:
- Conduct TGA-DSC under inert atmosphere (N₂) to track decomposition steps (e.g., HCl loss at 150–200°C).
- Compare powder XRD patterns of hydrated and anhydrous forms to identify phase transitions .
Comparative Studies
Q. How does 3-amino-1-methyl-4-phenylpyrazole hydrochloride compare to halogenated analogs in biological activity?
- Methodological Answer : While direct data is limited, structural analogs (e.g., 5-chloro-2-hydroxy derivatives) show enhanced kinase inhibition due to halogen-mediated hydrophobic interactions. Replace the phenyl group with trifluoromethyl (as in C12H13ClF3N3 analogs) to test solubility and target binding via SPR (Surface Plasmon Resonance) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
